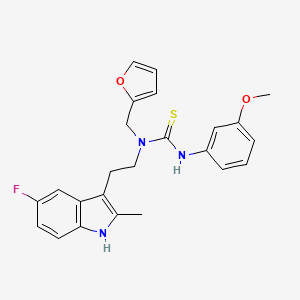

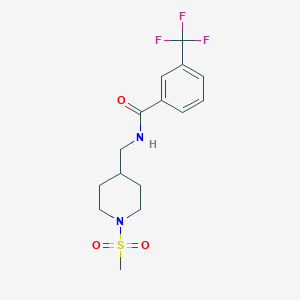

![molecular formula C8H13N3O B2785428 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol CAS No. 1742-29-6](/img/structure/B2785428.png)

2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol” is a chemical compound that has been used in the synthesis of various other compounds . It is known to be a vital constituent of nucleic acids and is employed as a synthetic precursor of bioactive molecules . There are a wide spectrum of pharmacologically active compounds of pyrimidine, and its use in pharmaceuticals is becoming increasingly broad since the synthetic discovery of its substituted derivatives .

Synthesis Analysis

The synthesis of “this compound” involves the condensation of β-dicarbonyl and amine compounds . In one study, it was synthesized under microwave irradiation from (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone . Another study reported the synthesis of heteroleptic divalent metal complexes from pyrimidine Schiff base ligand .Molecular Structure Analysis

The molecular structure of “this compound” has been characterized by various analytical measurements, including CHN elemental analyses, solubility, melting point, conductivity, and spectral (IR, UV-vis, 1H and 13C-NMR and MS) and magnetometry . The elemental analyses, UV-vis spectra, and room temperature magnetic moment data provide evidence of six coordinated octahedral geometry for the complexes .Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied. For instance, it has been used in the synthesis of novel bioactive pyrimidine derivatives with medicinal applications . It has also been used in the synthesis of heteroleptic divalent metal complexes .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” have been analyzed using various techniques. The synthesized metal complexes were found to be non-hygroscopic and stable at room temperature and reasonably soluble only in DMSO and DMF .Scientific Research Applications

2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol has been used in a variety of scientific research applications. It has been used as a substrate for enzyme reactions, as a reactant in synthetic organic chemistry, and as a potential therapeutic agent. This compound has also been used in studies of the structure and function of proteins and nucleic acids, as well as in studies of the metabolism of drugs and other compounds.

Mechanism of Action

Target of Action

These targets often play crucial roles in various biochemical processes, including DNA and RNA synthesis .

Mode of Action

It’s known that pyrimidine derivatives can act as nucleophiles, attacking electrophilic carbon atoms, such as those found in aldehydes . This interaction can lead to changes in the structure and function of the target molecules .

Biochemical Pathways

Given the broad biological activity of pyrimidine derivatives, it’s likely that multiple pathways could be influenced, particularly those involving nucleic acid synthesis and metabolism .

Result of Action

Pyrimidine derivatives have been reported to exhibit a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antihypertensive, antiviral, antioxidant, herbicidal, and anticancer effects . These effects suggest that the compound could have diverse impacts at the molecular and cellular levels.

Advantages and Limitations for Lab Experiments

2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize in the laboratory. In addition, it is non-toxic and can be used in a variety of applications. However, there are some limitations to the use of this compound in laboratory experiments. It is not water-soluble, which can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are a variety of potential future directions for the use of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol in scientific research. One potential direction is the development of this compound-based therapeutics for the treatment of neurological disorders, such as Alzheimer's disease. Another potential direction is the development of this compound-based compounds for use in drug delivery systems. Additionally, this compound could be used in the development of new synthetic organic chemistry methods. Finally, this compound could be used to study the structure and function of proteins and nucleic acids.

Synthesis Methods

2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol can be synthesized in the laboratory using a variety of methods. The most common synthesis method involves the reaction of 4,6-dimethylpyrimidine with ethanolamine in the presence of a base. The reaction yields this compound in a yield of approximately 80%. Other methods of synthesis include the reaction of ethylene diamine with 4,6-dimethylpyrimidine in the presence of a base, and the reaction of 4,6-dimethylpyrimidine with dimethylformamide in the presence of a base.

properties

IUPAC Name |

2-[(4,6-dimethylpyrimidin-2-yl)amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-6-5-7(2)11-8(10-6)9-3-4-12/h5,12H,3-4H2,1-2H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBZSWSRACAXTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

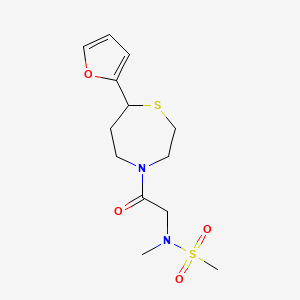

![3-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2785352.png)

![N-(2,5-dimethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2785355.png)

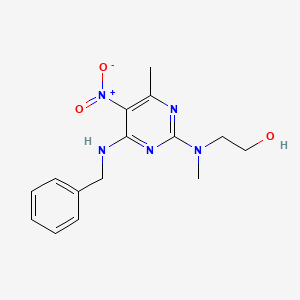

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2785356.png)

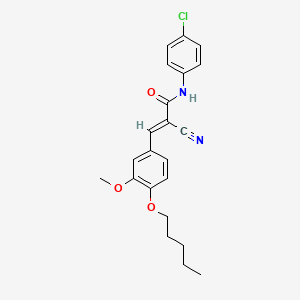

![3-(3-chloro-4-methylphenyl)-6-(2-(4-chlorophenyl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2785358.png)

![N-[2-[(1-Ethyl-5-methylbenzimidazol-2-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2785365.png)

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2785366.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2785368.png)